

# 1,4-Cyclohexanediol crystal structure and polymorphism

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An In-Depth Technical Guide to the Crystal Structure and Polymorphism of **1,4-Cyclohexanediol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1,4-Cyclohexanediol**, a deceptively simple alicyclic diol, presents a rich and complex solid-state landscape that is of significant interest to materials science and pharmaceutical development. The spatial orientation of its two hydroxyl groups, dictated by its cis and trans isomerism, fundamentally governs its molecular conformation, crystal packing, and hydrogen-bonding networks. This technical guide provides a comprehensive exploration of the crystal structure and polymorphic behavior of **1,4-Cyclohexanediol**. We delve into the distinct solid forms of both cis and trans isomers, including the unusual case of conformational isomorphism in the trans form and the plastic crystal phase of the cis isomer. This document synthesizes crystallographic data, details the experimental methodologies for polymorph screening and characterization, and explains the causality behind these analytical choices, offering a self-validating framework for researchers in the field.

## Introduction: The Significance of Solid-State Diversity in 1,4-Cyclohexanediol

In the fields of drug development and materials science, the precise three-dimensional arrangement of molecules within a crystal lattice is paramount. This arrangement, or crystal structure, dictates critical physicochemical properties such as solubility, melting point, stability, and bioavailability. The phenomenon where a single compound can exist in multiple crystal structures is known as polymorphism. Each polymorph, despite having the same chemical composition, is a distinct solid-state material with unique properties.

**1,4-Cyclohexanediol** ( $C_6H_{12}O_2$ ) serves as an exemplary model system for studying the intricacies of polymorphism.<sup>[1]</sup> It exists as two geometric isomers: **cis-1,4-Cyclohexanediol** and **trans-1,4-Cyclohexanediol**.<sup>[2][3]</sup> The orientation of the hydroxyl groups in these isomers (axial/equatorial vs. biaxial/biequatorial) leads to profoundly different intermolecular interactions and, consequently, distinct polymorphic landscapes.<sup>[4][5]</sup> The trans isomer is particularly notable for exhibiting conformational isomorphism, where different molecular conformations (biequatorial and biaxial) co-exist within the same crystal lattice—a rare and fascinating occurrence.<sup>[6][7]</sup> The cis isomer, on the other hand, is known to form a plastic crystal phase, a mesophase with properties intermediate between a true crystal and a liquid.<sup>[4]</sup>

Understanding and controlling the polymorphism of **1,4-Cyclohexanediol** and its derivatives is crucial, as these motifs are integral building blocks in various applications, from liquid crystals to pharmaceuticals.<sup>[8]</sup> This guide provides the foundational knowledge and technical protocols necessary to navigate and harness the complex solid-state chemistry of this versatile molecule.

## The Polymorphic Landscape of **trans-1,4-Cyclohexanediol**

The trans isomer of **1,4-Cyclohexanediol** is a classic example of a system where molecular flexibility directly impacts crystal packing, leading to a phenomenon known as conformational polymorphism. The cyclohexane ring can adopt a chair conformation with the two hydroxyl groups being either both in equatorial positions (biequatorial) or both in axial positions (biaxial).<sup>[4]</sup> While the biequatorial conformer is more stable in isolation, theoretical calculations and experimental evidence show a significant population of the biaxial conformer, and remarkably, this conformer is preserved in the solid state.<sup>[4][5]</sup>

An extensive investigation into the polymorphism of **trans-1,4-cyclohexanediol** has identified three distinct solid forms, designated I, II, and III.<sup>[7]</sup>

- Form I and Form II: These two polymorphs were identified through polymorph screening studies. They have very close melting temperatures, with Form I melting at 141 °C and Form II at 138 °C.[6] Their relationship is monotropic, meaning Form I is the more stable form under all conditions, and Form II will irreversibly convert to Form I.[6][7]
- Form III: This form was identified earlier and its structure is known.[7]
- Conformational Isomorphism: The crystal structures of Polymorphs II and III are exceptional. They exhibit conformational isomorphism, where both the biequatorial and biaxial conformers of the molecule coexist within the same crystal structure.[6][7] In Form III, the asymmetric unit contains one and a half molecules, with a 2:1 ratio of biequatorial to the centrosymmetric biaxial conformers.[6] In the newer Polymorph II, the asymmetric unit has two half molecules, with a 1:1 ratio of the two conformers.[6][7]

## Comparative Crystallographic and Thermal Data

The quantitative data below provides a clear comparison between the known forms of **trans-1,4-Cyclohexanediol**, highlighting the structural basis for their different properties.

Parameter	Form I	Form II	Form III
Melting Point (T <sub>fus</sub> )	141 °C[6]	138 °C[6]	N/A (converts to Form I)
Crystal System	N/A	Monoclinic[7]	Triclinic
Space Group	N/A	P2 <sub>1</sub> /a[7]	P-1
Conformer Ratio (eq:ax)	N/A	1:1[6]	2:1[6]
Stability Relationship	Thermodynamically stable form	Monotropic relative to Form I[6]	Metastable

## The Solid-State Behavior of **cis-1,4-Cyclohexanediol**

The **cis** isomer of **1,4-Cyclohexanediol**, where one hydroxyl group is axial and the other equatorial, also displays complex polymorphic behavior. A key feature of this isomer is its ability to form a plastic crystal phase.[4]

- Polymorph II (Anisotropic Solid): This is a crystalline, ordered phase.[4]
- Polymorph I (Plastic Crystal): Upon heating, Polymorph II undergoes a phase transition at approximately 101.1 °C to form Polymorph I, a plastic crystalline phase.[4] In this phase, the molecules have long-range positional order but exhibit dynamic rotational disorder, behaving like a waxy solid. This phase then melts into an isotropic liquid at around 108.5 °C.[4]
- Other Polymorphs: Cooling and heating cycles from the molten state have suggested the existence of other polymorphic forms (designated III and IV), indicating a complex thermal behavior.[4]

## Comparative Crystallographic and Thermal Data

The following table summarizes the key data for the well-characterized polymorphs of **cis-1,4-Cyclohexanediol**.

Parameter	Polymorph I	Polymorph II
Phase Type	Plastic Crystal[4]	Anisotropic Crystal[4]
Transition Temp.	Melts at 108.5 °C[4]	Converts to Form I at 101.1 °C[4]
Crystal System	N/A	N/A (Structure solved)[4]
Space Group	N/A	N/A (Structure solved)[4]

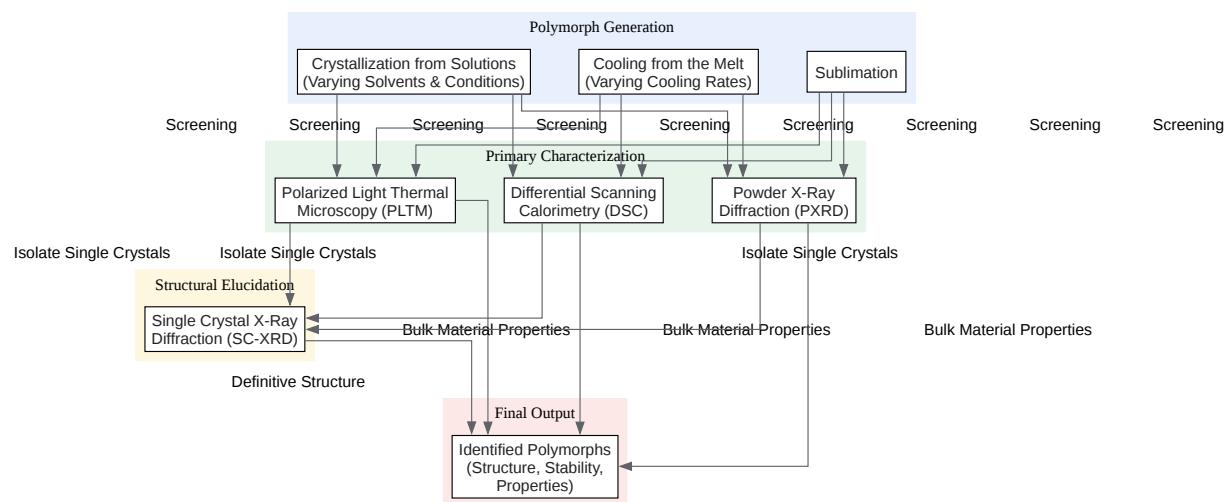
## Co-crystals: A Hybrid Solid Form

Beyond the polymorphism of individual isomers, **cis- and trans-1,4-cyclohexanediol** can also co-crystallize to form a unique solid phase. A co-crystal with a 2:1 ratio of cis to trans isomers has been structurally characterized.[9][10] This demonstrates that the subtle differences in hydrogen bonding capabilities between the isomers can be accommodated into a single, ordered crystal lattice, further expanding the solid-state diversity of this system.[9]

## Experimental Methodologies for Polymorph Discovery and Characterization

A robust, multi-technique approach is essential for discovering, isolating, and characterizing the polymorphic forms of a compound. The choice of techniques is driven by the need to probe different aspects of the solid state, from long-range order to thermal behavior. A typical workflow is a self-validating system where results from one technique inform and corroborate findings from another.[11][12]

## Diagram: Experimental Workflow for Polymorph Analysis



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Caption: Workflow for polymorph screening, characterization, and structure determination.

## Polymorph Generation Protocols

The goal of polymorph screening is to access as many crystalline forms as possible, including both thermodynamically stable and metastable forms.[\[7\]](#)

### Protocol 1: Crystallization from Solution

- Causality: Different solvents create different levels of supersaturation and involve different solvent-solute interactions, which can favor the nucleation of different polymorphs. Slow evaporation allows for the growth of crystals near equilibrium, often yielding the most stable form, while rapid cooling can trap kinetic or metastable forms.
- Step-by-Step Methodology:
  - Prepare saturated solutions of **1,4-cyclohexanediol** in a variety of solvents (e.g., acetone, ethyl acetate, methanol, water) at an elevated temperature.[\[9\]](#)
  - Divide the solutions into multiple vials.
  - Allow the vials to cool under different conditions:
    - Slow evaporation at constant room temperature over several days.[\[9\]](#)
    - Slow cooling in a controlled temperature bath.
    - Rapid cooling by placing the vials in an ice bath ("crash cooling").
  - Collect the resulting crystals by filtration.
  - Analyze the solids from each experiment using PXRD and DSC to identify any new forms.

### Protocol 2: Crystallization from the Melt

- Causality: The rate of cooling from a molten state directly influences the nucleation and growth kinetics. Slow cooling may allow the system to crystallize into a stable form, while rapid cooling can lead to metastable forms or amorphous material.[\[7\]](#)

- Step-by-Step Methodology:
  - Place a small sample (5-10 mg) of **1,4-cyclohexanediol** in a DSC pan.
  - Heat the sample above its melting point (e.g., to 150 °C for the trans isomer).
  - Cool the molten sample at various controlled rates (e.g., from 1 °C/min to 50 °C/min).[6][7]
  - Observe any crystallization events (exotherms) during the cooling cycle.
  - Re-heat the sample to analyze the melting behavior of the form(s) produced during cooling. This can reveal solid-solid phase transitions and the melting points of different polymorphs.[7]

## Single-Crystal X-ray Diffraction (SC-XRD)

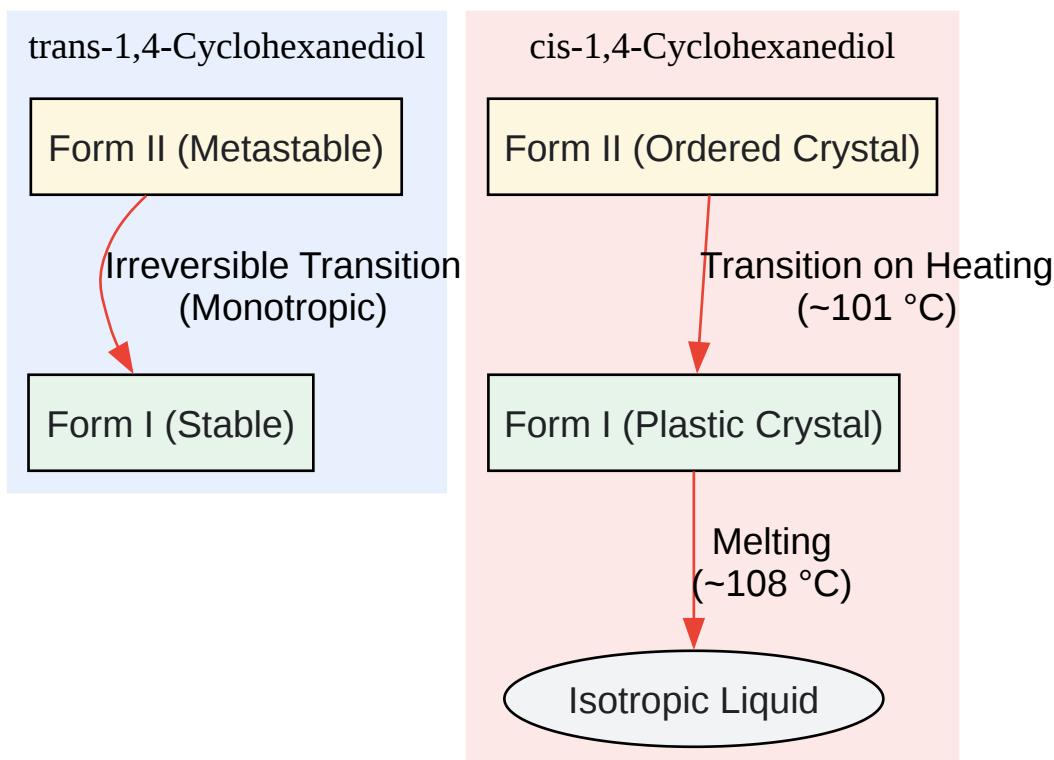
- Causality: SC-XRD is the definitive technique for determining the precise atomic arrangement, unit cell dimensions, and space group of a crystalline solid.[9] It provides unequivocal proof of a new polymorphic form.
- Step-by-Step Methodology:
  - Crystal Growth: Grow single crystals of suitable quality (typically 0.1-0.3 mm in size) using a method like slow evaporation from a saturated solution (e.g., in acetone).[9]
  - Mounting: Carefully select and mount a single crystal on a goniometer head.[9]
  - Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen gas is often used to minimize thermal motion of the atoms.[9] X-ray diffraction data are collected by rotating the crystal in the X-ray beam (e.g., Cu K $\alpha$  radiation) and recording the positions and intensities of the diffracted spots.[9]
  - Data Processing: The collected diffraction intensities are processed to generate a set of structure factors.[9]
  - Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a full-matrix least-squares on F<sup>2</sup> method.[9] Non-hydrogen atoms are

refined anisotropically, while hydrogen atoms are often located from a difference Fourier map and refined isotropically or placed in calculated positions.[9]

## Thermal Analysis: DSC and PLTM

- Causality: Thermal methods are crucial for identifying phase transitions (e.g., polymorph-to-polymorph, melting, crystallization), determining their associated enthalpies, and establishing the thermodynamic stability relationship between polymorphs.[4][11]
- Step-by-Step Methodology:
  - DSC Analysis:
    - Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and seal it.
    - Place the pan in the DSC instrument alongside an empty reference pan.
    - Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
    - Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or solid-solid transitions, while exothermic peaks indicate crystallization.[13]
  - PLTM Analysis:
    - Place a small amount of the crystalline sample on a microscope slide on a hot stage.
    - Observe the sample through cross-polarized light while heating.
    - Anisotropic crystalline materials will appear bright (birefringent), while isotropic materials (liquids, amorphous solids, or cubic crystals like a plastic phase) will appear dark.
    - This allows for visual confirmation of melting, solid-solid transitions, and changes in crystallinity.[13]

## Diagram: Thermodynamic Stability Relationship



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Caption: Stability relationships for polymorphs of cis- and trans-**1,4-cyclohexanediol**.

## Conclusion

**1,4-Cyclohexanediol** is a model system that powerfully illustrates the principles of isomerism, conformational complexity, and polymorphism. The trans isomer's exhibition of conformational isomorphism, where both biaxial and biequatorial conformers co-crystallize, challenges simple models of crystal packing and highlights the subtle energetic balance that can exist in the solid state.<sup>[6]</sup> Concurrently, the cis isomer's formation of a plastic crystal phase demonstrates how molecular shape and rotational freedom can lead to fascinating mesophasic behavior.<sup>[4]</sup>

For scientists in pharmaceutical and materials development, the lessons from **1,4-cyclohexanediol** are clear: a thorough understanding and empirical characterization of the solid state are non-negotiable. The application of a synergistic workflow, combining controlled crystallization with thermal and diffraction-based analyses, provides the necessary framework to identify, understand, and ultimately control the polymorphic forms of a molecule, ensuring the development of stable and effective products.

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